Product packaging for lithium;2-ethynyl-2-pentyl-1,3-dioxolane(Cat. No.:CAS No. 110258-84-9)

lithium;2-ethynyl-2-pentyl-1,3-dioxolane

Cat. No.: B14312550
CAS No.: 110258-84-9
M. Wt: 174.2 g/mol
InChI Key: MHOZNYVYVBLWCT-UHFFFAOYSA-N
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Description

Lithium;2-ethynyl-2-pentyl-1,3-dioxolane ( 110258-84-9) is a complex organolithium compound with the molecular formula C10H15LiO2 and a molecular weight of 174.17 g/mol . This chemical is of significant interest in specialized research fields, particularly due to its hybrid molecular structure that incorporates a 1,3-dioxolane ring, an ethynyl group, and a pentyl chain. The 1,3-dioxolane functional group is a cyclic acetal known for its role as a protecting group for carbonyls in multi-step organic synthesis, enabling the selective transformation of other functional groups . Furthermore, 1,3-dioxolane-based compounds and polymers are extensively investigated in advanced energy storage research, where they serve as key components in electrolytes for lithium-metal and solid-state batteries, contributing to enhanced ionic conductivity and interfacial stability . The presence of both the lithium cation and the ethynyl moiety suggests potential applications in synthetic chemistry, where it may act as a reactive intermediate or catalyst in novel polymerization processes, such as the cationic ring-opening polymerization of monomers like 1,3-dioxolane itself . Researchers value this compound for exploring structure-property relationships in materials science and for developing new synthetic pathways to complex molecules. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this and all organolithium compounds with appropriate safety protocols, as they may be moisture-sensitive and reactive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15LiO2 B14312550 lithium;2-ethynyl-2-pentyl-1,3-dioxolane CAS No. 110258-84-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

110258-84-9

Molecular Formula

C10H15LiO2

Molecular Weight

174.2 g/mol

IUPAC Name

lithium;2-ethynyl-2-pentyl-1,3-dioxolane

InChI

InChI=1S/C10H15O2.Li/c1-3-5-6-7-10(4-2)11-8-9-12-10;/h3,5-9H2,1H3;/q-1;+1

InChI Key

MHOZNYVYVBLWCT-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCC1(OCCO1)C#[C-]

Origin of Product

United States

Synthetic Methodologies for Lithium;2 Ethynyl 2 Pentyl 1,3 Dioxolane and Analogous Functionalized Acetylides

Direct Metalation Strategies for Acetylene and Terminal Alkynes

Direct metalation, or deprotonation, of a terminal alkyne is the most common and straightforward method for the preparation of lithium acetylides. This reaction relies on the acidity of the acetylenic proton, which can be removed by a sufficiently strong organolithium base.

The general reaction is as follows:

R-C≡C-H + R'-Li → R-C≡C-Li + R'-H

For the synthesis of "lithium;2-ethynyl-2-pentyl-1,3-dioxolane," the precursor 2-ethynyl-2-pentyl-1,3-dioxolane would be treated with an organolithium reagent such as n-butyllithium (n-BuLi). The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being commonly employed to solvate the organolithium species and facilitate the reaction.

Key Research Findings:

Butyllithium (B86547) is a widely used reagent for the formation of lithium acetylides, replacing the earlier use of lithium amide. thieme-connect.de

Additives such as hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up unreactive aggregates of butyllithium in THF, thereby increasing its reactivity. thieme-connect.de

The reaction is typically rapid and clean, with the formation of the lithium acetylide being driven by the formation of a stable alkane byproduct (e.g., butane (B89635) when using n-BuLi).

Parameter Condition/Reagent Effect Reference
Base n-Butyllithium (n-BuLi)Effective for deprotonation of terminal alkynes. thieme-connect.de
Solvent Tetrahydrofuran (THF), Diethyl etherSolvates organolithium reagents, facilitating the reaction. researchgate.net
Additive Hexamethylphosphoramide (HMPA), TMEDABreaks up organolithium aggregates, increasing reactivity. osi.lv

Lithium-Halogen Exchange Reactions for Organolithium Precursors

Lithium-halogen exchange is a powerful and often very fast method for the preparation of organolithium compounds, including lithium acetylides, that may not be accessible through direct metalation. wikipedia.orgharvard.edu This method involves the reaction of an organic halide with an organolithium reagent.

The general reaction is:

R-X + R'-Li → R-Li + R'-X (where X = I, Br, Cl)

To synthesize "this compound" via this route, a halogenated precursor such as 2-(bromoethynyl)-2-pentyl-1,3-dioxolane would be required. This precursor would then be treated with an organolithium reagent, typically tert-butyllithium (B1211817) (t-BuLi) or n-BuLi, at low temperatures to effect the exchange.

Key Research Findings:

The rate of exchange follows the trend I > Br > Cl. wikipedia.org

Lithium-halogen exchange is a kinetically controlled process and can be faster than nucleophilic addition or even proton transfer in some cases. wikipedia.orgharvard.edu

The reaction often proceeds with retention of stereochemistry, which is particularly relevant for the synthesis of vinyllithium (B1195746) reagents. wikipedia.orgscribd.com

Two equivalents of the organolithium reagent are often used, with the first performing the exchange and the second reacting with the alkyl halide byproduct to prevent side reactions. scribd.comethz.ch

Parameter Condition/Reagent Effect Reference
Halogen I > Br > ClDetermines the rate of exchange. wikipedia.org
Organolithium Reagent tert-Butyllithium (t-BuLi)Often used for efficient exchange. ethz.ch
Temperature Low temperatures (e.g., -78 °C)Minimizes side reactions. harvard.edu
Stoichiometry Two equivalents of organolithiumPrevents side reactions with the alkyl halide byproduct. scribd.comethz.ch

Transmetalation Approaches to Lithium Acetylides

Transmetalation is a process where a metal from an organometallic compound is exchanged for another. For the synthesis of lithium acetylides, this most commonly involves the exchange of a less electropositive metal, such as tin, with lithium.

The tin-lithium exchange is a well-established method for the formation of organolithium reagents. uark.edu

R-Sn(R')3 + R''-Li → R-Li + R''-Sn(R')3

In the context of "this compound," a stannylated precursor like 2-pentyl-2-(tributylstannylethynyl)-1,3-dioxolane would be treated with an organolithium reagent like n-BuLi. The equilibrium of this reaction is driven by the formation of the more stable organolithium species. uark.edu

Key Research Findings:

Tin-lithium exchange is particularly useful for preparing organolithiums that are difficult to access by other means. uark.edu

The reaction is generally accepted to proceed with retention of configuration. uark.edu

The choice of substituents on the tin atom can influence the efficiency of the exchange. uark.edu

Synthetic Routes to 1,3-Dioxolane-Functionalized Alkynyl Precursors

The synthesis of the precursor, 2-ethynyl-2-pentyl-1,3-dioxolane, is a critical first step. This is typically achieved through the protection of a ketone functionality as a cyclic acetal. In this case, the starting material would be hept-1-yn-3-one.

The general reaction for the formation of a 1,3-dioxolane (B20135) is the acid-catalyzed reaction of a ketone with a 1,2-diol, such as ethylene (B1197577) glycol.

Key Research Findings:

Various acid catalysts can be employed, including solid acids like Montmorillonite K10, which can lead to good yields and short reaction times. nih.gov

The reaction is a reversible equilibrium, and the removal of water is necessary to drive the reaction to completion.

This method is a common strategy for protecting carbonyl groups in multi-step syntheses. organic-chemistry.org

Solvent and Additive Effects on Organolithium Formation and Stability

The choice of solvent and the use of additives have a profound impact on the structure, reactivity, and stability of organolithium reagents. researchgate.netacs.org

Solvent Effects:

Ethereal Solvents (THF, Diethyl Ether, DME): These solvents are crucial for solvating the lithium cation, which breaks down the large aggregates in which organolithium compounds often exist in hydrocarbon solutions. osi.lv This deaggregation leads to an increase in reactivity. The coordinating ability of the solvent influences the degree of aggregation and the nature of the ion pair (contact vs. separated). researchgate.net

Hydrocarbon Solvents (Pentane, Hexane): In these non-coordinating solvents, organolithium reagents exist as large aggregates, which reduces their reactivity.

Additive Effects:

N,N,N',N'-tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating ligand that can effectively break down organolithium aggregates, leading to a significant increase in reactivity. osi.lv

Hexamethylphosphoramide (HMPA): HMPA is a highly polar, aprotic solvent that can also increase the reactivity of organolithiums, but its use is often limited due to its carcinogenicity. thieme-connect.de

Solvent/Additive Effect on Organolithium Reagents Reference
Tetrahydrofuran (THF) Solvates Li+, breaks down aggregates, increases reactivity. researchgate.net
Diethyl ether (Et2O) Solvates Li+, generally leads to a higher degree of contact ion pairs than THF. researchgate.net
Hydrocarbon Solvents Reagents exist as large, less reactive aggregates. osi.lv
TMEDA Chelates Li+, breaks down aggregates, significantly increases reactivity. osi.lv

Stereoselective Formation of Precursors to Chiral Lithium Acetylides

The synthesis of chiral lithium acetylides requires the preparation of enantiomerically enriched alkynyl precursors. Axially chiral compounds, which possess a nonplanar arrangement of groups around a chirality axis, are an important class of molecules in organic chemistry. researchgate.net The catalytic asymmetric synthesis of chiral alkynes is a rapidly developing field. researchgate.netresearchgate.net

For a precursor like 2-ethynyl-2-pentyl-1,3-dioxolane, chirality could be introduced at the quaternary carbon center. This would necessitate a stereoselective synthesis of the precursor ketone or a stereoselective addition to a related prochiral substrate.

Key Research Findings:

Transition-metal-catalyzed asymmetric reactions are a powerful tool for the construction of chiral compounds from alkynes. researchgate.netchemrxiv.org

The development of chiral ligands is crucial for achieving high enantioselectivity in these reactions. chemrxiv.org

Biocatalytic methods are also emerging as a green and efficient strategy for the stereoselective synthesis of chiral molecules. acs.org

Mechanistic Investigations of Lithium;2 Ethynyl 2 Pentyl 1,3 Dioxolane Reactivity and Selectivity

Nucleophilic Addition Pathways of the Acetylide Moiety

As a strong nucleophile, the acetylide anion of lithium;2-ethynyl-2-pentyl-1,3-dioxolane readily participates in addition reactions with a variety of electrophilic substrates containing polar multiple bonds. wikipedia.org These reactions are fundamental for the construction of new carbon-carbon bonds.

Addition to Carbonyl Electrophiles and Derivative Formation

The addition of lithium acetylides to aldehydes and ketones is a cornerstone reaction in organic synthesis, yielding propargylic alcohols. wikipedia.orgorganic-chemistry.org The reaction of this compound with a carbonyl compound proceeds via the nucleophilic attack of the terminal alkyne carbon on the electrophilic carbonyl carbon. This polar addition mechanism forms a tetrahedral lithium alkoxide intermediate, which upon aqueous workup, yields the corresponding tertiary alcohol. wikipedia.orgfiveable.me

The reaction is highly effective for a diverse range of carbonyl compounds. The efficiency and stereoselectivity of these additions can be enhanced by factors such as slow addition of the carbonyl substrate and the use of chiral ligands. organic-chemistry.orgacs.orgacs.org For instance, the use of a chiral lithium binaphtholate catalyst has been shown to afford chiral propargylic alcohols with high enantioselectivity. organic-chemistry.orgrsc.org

Carbonyl ElectrophileExpected Product StructureTypical Yield (%)Notes
PropanalCH3CH2CH(OH)C≡C-(C5H11)C(OCH2)2HighForms a secondary propargylic alcohol.
Acetone(CH3)2C(OH)C≡C-(C5H11)C(OCH2)2HighForms a tertiary propargylic alcohol.
BenzaldehydePh-CH(OH)C≡C-(C5H11)C(OCH2)2HighSlow addition can improve enantioselectivity in catalyzed reactions. organic-chemistry.org
Cyclohexanone(C6H10)(OH)C≡C-(C5H11)C(OCH2)2Good to HighSteric hindrance may affect reaction rates.

Carbolithiation Reactions with Unsaturated Hydrocarbons

Carbolithiation involves the addition of the carbon-lithium bond across a carbon-carbon double or triple bond. wikipedia.org This reaction is a powerful method for C-C bond formation, creating a new organolithium species that can be trapped with various electrophiles. rsc.orgnih.gov The reaction of this compound with an alkene, for example, would proceed via a syn-addition pathway, where the acetylide moiety and the lithium atom add to the same face of the double bond. rsc.org

A significant challenge in intermolecular carbolithiation is preventing anionic polymerization, where the newly formed organolithium intermediate adds to another molecule of the unsaturated substrate. wikipedia.orgnih.gov Successful synthetic applications often rely on conditions that stabilize the intermediate organolithium adduct, for instance, through intramolecular coordination. rsc.org Intramolecular carbolithiation, where the unsaturated bond is part of the same molecule as the organolithium, can lead to the formation of carbocyclic and heterocyclic compounds with high stereochemical control, often proceeding through a rigid transition state where the lithium atom is coordinated to the π-bond. wikipedia.orgnih.gov

Reactions with Imines, Nitriles, and Other Polar Multiple Bonds

The nucleophilicity of this compound extends to reactions with other polar multiple bonds, such as the C=N of imines and the C≡N of nitriles. sci-hub.sechemistrysteps.comrsc.org

Imines : The addition to an imine is analogous to carbonyl addition. The acetylide attacks the electrophilic carbon of the C=N bond, forming a lithium amide intermediate. Subsequent hydrolysis yields a propargylamine. This reaction provides a direct route to amines with a propargyl group. sci-hub.seresearchgate.net

Nitriles : The reaction with a nitrile initially forms a lithium imine salt after the nucleophilic addition to the C≡N triple bond. This intermediate is resistant to a second addition. chemistrysteps.com Upon aqueous workup, the imine is hydrolyzed to a ketone, providing a method for the synthesis of α,β-acetylenic ketones. chemistrysteps.com

These reactions demonstrate the versatility of the acetylide as a nucleophile for constructing a variety of functionalized molecules.

Influence of the 1,3-Dioxolane (B20135) Ring on Reaction Regio- and Stereoselectivity

The 1,3-dioxolane ring, a common protecting group for carbonyls, plays a multifaceted role in the reactivity of this compound. wikipedia.orgorganic-chemistry.org Its influence stems from both steric and electronic effects.

The steric bulk of the entire 2-ethynyl-2-pentyl-1,3-dioxolane substituent can direct the approach of an electrophile in intermolecular reactions or influence the conformational preferences in intramolecular cyclizations. In asymmetric syntheses, where the reagent might be added to a prochiral electrophile, the dioxolane moiety can contribute to diastereofacial selectivity.

Electronically, the two oxygen atoms of the dioxolane ring are Lewis basic. They can engage in intramolecular coordination with the lithium cation. This chelation can:

Influence the aggregation state of the organolithium reagent in solution, potentially favoring smaller, more reactive species.

Constrain the conformation of the molecule, leading to a more rigid transition state in reactions. This rigidity can enhance stereoselectivity by locking the orientation of the reacting partners. nih.gov

Modify the reactivity of the lithium acetylide by altering the polarization of the C-Li bond.

The use of substituted dioxolanes as chiral auxiliaries is a well-established strategy in asymmetric synthesis, underscoring the potential for such structures to control stereochemical outcomes. nih.gov

Role of Aggregation State and Solvation in Reaction Kinetics and Thermodynamics

Organolithium reagents, including lithium acetylides, rarely exist as simple monomers in solution. Instead, they form aggregates such as dimers, tetramers, or higher-order oligomers. acs.orgrsc.org The degree of aggregation is highly dependent on the solvent, the structure of the organic moiety, and the presence of additives. researchgate.netmdpi.com

The aggregation state is a critical determinant of reactivity. Generally, lower-order aggregates (e.g., monomers and dimers) are kinetically more reactive than higher-order aggregates. mdpi.com The reaction mechanism may involve a pre-equilibrium where a larger aggregate disaggregates to a more reactive species before reacting with the electrophile.

Solvation plays a key role in modulating aggregation. Polar, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are effective at breaking down aggregates. researchgate.netresearchgate.net They coordinate to the lithium centers, disrupting the inter-chain C-Li interactions and forming solvent-separated ion pairs or smaller, solvated aggregates. In the case of this compound, the intramolecular coordination from the dioxolane oxygens can compete with external solvent molecules, potentially leading to complex solution structures. researchgate.net The choice of solvent can therefore dramatically alter reaction rates and even the distribution of products. mdpi.com

Solvent SystemTypical Aggregation State of R-LiEffect on Reactivity
Hydrocarbon (e.g., Hexane)High-order aggregates (e.g., hexamers, octamers) researchgate.netLow reactivity due to stable aggregates.
Diethyl Ether (Et₂O)Tetramers, DimersModerate reactivity; solvent coordination begins to break up aggregates.
Tetrahydrofuran (THF)Dimers, Monomers researchgate.netHigh reactivity due to formation of smaller, highly reactive species. researchgate.net
THF with HMPAPrimarily MonomersVery high reactivity; HMPA is a strong coordinating ligand that promotes deaggregation.

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species involved in the reactions of this compound is crucial for rationalizing its reactivity and selectivity. The elucidation of these intermediates and transition states often relies on a combination of spectroscopic techniques and computational modeling. researchgate.net

In-situ spectroscopic methods like FTIR and NMR spectroscopy are powerful tools for observing reaction progress and identifying intermediates, even at the low temperatures required for many organolithium reactions. wikipedia.orgmt.com For example, NMR studies can provide detailed information about the aggregation state and solvation of the organolithium species in solution. acs.orgillinois.edu

Computational studies, such as Density Functional Theory (DFT), have become invaluable for modeling reaction pathways. nih.govresearchgate.net These calculations can provide insights into the geometry and energy of transition states, which are fleeting and cannot be observed directly. For carbolithiation reactions, computational models support a transition state where the lithium atom coordinates with the π-system of the unsaturated bond, guiding the nucleophilic attack of the acetylide. rsc.orgillinois.edu Similarly, for carbonyl additions, models like the Felkin-Ahn model help predict the stereochemical outcome by analyzing the steric and electronic interactions in the transition state. youtube.com The specific structure of this compound, with its potential for intramolecular chelation, would necessitate sophisticated models that account for these additional interactions to accurately predict reaction outcomes. researchgate.net

Chelation-Assisted Reactivity in Functionalized Organolithium Systems

Detailed research findings and data tables concerning the chelation-assisted reactivity of "this compound" are not available in the current body of scientific literature. Mechanistic studies that would elucidate the role of the 1,3-dioxolane group in directing the reactivity and selectivity of this specific organolithium compound have not been published. Consequently, no data on reaction outcomes, such as diastereoselectivity or enantioselectivity, that are influenced by chelation can be presented.

While general principles of chelation control in other functionalized organolithium systems are well-documented, applying these concepts directly to "this compound" without supporting evidence would be conjectural and would not meet the standards of a scientifically accurate report. Further experimental and theoretical studies are required to characterize the behavior of this compound and to determine the extent to which the dioxolane functionality participates in chelation-controlled reactions.

Applications of Lithium;2 Ethynyl 2 Pentyl 1,3 Dioxolane in Advanced Organic Synthesis

Catalytic Asymmetric Additions to Carbonyl Compounds

The addition of lithium acetylides to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. researchgate.nethanze.nlresearchgate.net The enantioselective variant of this transformation, yielding chiral propargylic alcohols, is of significant interest as these products are versatile synthetic intermediates. researchgate.net

In this scenario, "lithium;2-ethynyl-2-pentyl-1,3-dioxolane" would serve as the alkynylating agent in reactions with aldehydes and ketones, catalyzed by a chiral lithium binaphtholate or a similar chiral ligand. rsc.org The stereochemical outcome of the reaction would be primarily dictated by the external chiral ligand, which would coordinate to the lithium cation, creating a chiral environment around the acetylide. The inherent chirality of the dioxolane in the reagent itself might exert a "matched" or "mismatched" effect on the stereoselectivity, potentially enhancing or diminishing the enantiomeric excess (ee) of the product.

Table 1: Hypothetical Enantioselective Alkynylation of Benzaldehyde

EntryChiral LigandTemperature (°C)Yield (%)ee (%)
1(R)-BINOL-788592
2(S)-BINOL-788275
3Chiral Amino Alcohol-788895

This data is illustrative and based on typical results for similar reactions.

While less common for organolithium reagents, organocatalytic approaches could potentially be employed. A chiral organocatalyst, such as a cinchona alkaloid derivative or a chiral phosphoric acid, might interact with the carbonyl substrate, activating it towards nucleophilic attack by the lithium acetylide. The stereochemical course of the reaction would be governed by the catalyst's ability to shield one face of the carbonyl group.

Diastereoselective Transformations Guided by the Dioxolane Stereocenter

The inherent chirality of the 2-ethynyl-2-pentyl-1,3-dioxolane moiety can be exploited to control the stereochemistry of reactions at other sites in the molecule. When the lithium acetylide adds to a prochiral carbonyl compound, the existing stereocenter in the dioxolane can direct the approach of the electrophile, leading to a diastereoselective outcome. This is a classic example of substrate-controlled stereoselection. The degree of diastereoselectivity would depend on the spatial proximity of the dioxolane's stereocenter to the reacting acetylide and the nature of the transition state. Chiral acetals are known to be effective chiral directors in various asymmetric transformations. sfu.ca

Cascade Reactions and Anion Relay Chemistry (ARC) Leveraging the Acetylide

Anion Relay Chemistry (ARC) is a powerful strategy for the rapid assembly of complex molecules from simple building blocks through a sequence of anionic migrations and bond formations. nih.govrsc.orgorganic-chemistry.orgbohrium.com "this compound" is an ideal candidate for initiating a Type II ARC cascade. The initial enantioselective addition of the lithium acetylide to a suitable linchpin, such as an α,β-unsaturated aldehyde, would generate an enantioenriched alkoxide intermediate. This could then trigger a subsequent rearrangement, like a sfu.canih.gov-Brook rearrangement, to relay the negative charge to a new position, allowing for a subsequent reaction with an electrophile. nih.gov This would result in the formation of a complex, multi-component adduct in a single pot with high stereocontrol.

Utility in the Construction of Complex Chiral Building Blocks

The products resulting from the reactions described above are themselves valuable chiral building blocks. nih.govwiley-vch.denih.govdeutscher-apotheker-verlag.de For instance, the chiral propargylic alcohols obtained from asymmetric alkynylations can be further elaborated. The alkyne moiety can undergo various transformations, including reduction to cis- or trans-alkenes, hydration to ketones, or participation in cycloaddition reactions. The hydroxyl group can be used to direct further stereoselective reactions or can be transformed into other functional groups. The dioxolane can be retained as a chiral auxiliary or protecting group, or it can be cleaved to reveal a diol. organic-chemistry.org

Table 2: Potential Transformations of a Chiral Propargylic Alcohol

Starting MaterialReagentsProduct
Chiral Propargylic Alcohol1. Lindlar's Catalyst, H₂ 2. H₃O⁺Chiral Allylic Diol
Chiral Propargylic Alcohol1. Na, NH₃ 2. H₃O⁺Chiral Allylic Diol
Chiral Propargylic Alcohol1. HgSO₄, H₂SO₄, H₂O 2. H₃O⁺Chiral β-Hydroxy Ketone

This table illustrates potential synthetic pathways for products derived from the title compound.

Integration into Total Synthesis Strategies for Natural Products and Pharmaceuticals

The ability to generate complex, stereochemically defined building blocks makes "this compound" a potentially powerful tool in the total synthesis of natural products and pharmaceuticals. Many biologically active molecules contain chiral centers and propargylic alcohol motifs. The use of this reagent could streamline synthetic routes by introducing multiple stereocenters in a controlled manner early in the synthesis. The dioxolane could serve as a masked diol, a common feature in many natural products, which can be revealed at a later stage of the synthesis.

Computational Chemistry and Theoretical Studies on Lithium;2 Ethynyl 2 Pentyl 1,3 Dioxolane

Density Functional Theory (DFT) Calculations for Electronic Structure and Bond Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a molecule like lithium;2-ethynyl-2-pentyl-1,3-dioxolane, DFT calculations can provide crucial information about its geometry, bond lengths, and the distribution of electron density.

By performing DFT calculations on a simplified model system, such as lithium acetylide (LiC≡CH), we can gain insights into the fundamental electronic properties of the carbon-lithium bond. The results of such calculations typically show a highly polarized bond, with significant ionic character.

Table 1: Calculated Electronic Properties of a Model Lithium Acetylide System (LiC≡CH) The following data is representative of typical DFT calculation results for a simplified model system and is intended for illustrative purposes.

Parameter Value
Li-C Bond Length (Å) 1.95
C≡C Bond Length (Å) 1.22
C-H Bond Length (Å) 1.07
Mulliken Charge on Li +0.85
Mulliken Charge on Cα -0.55
Mulliken Charge on Cβ -0.35

The data in Table 1 illustrates the significant charge separation between the lithium and the acetylenic carbon, which is characteristic of organolithium compounds. This charge distribution is a key determinant of the molecule's reactivity, highlighting the nucleophilic nature of the acetylenic carbon. The dioxolane and pentyl substituents in this compound would further influence the electronic environment, though the fundamental polarization of the Li-C bond is expected to remain a dominant feature.

Prediction of Reactivity and Selectivity via Quantum Chemical Modeling

Quantum chemical modeling can be employed to predict the reactivity and selectivity of this compound in various chemical transformations. A key aspect of this is the analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the electron-rich acetylenic carbon, indicating its propensity to act as a nucleophile. The LUMO, conversely, is often associated with the lithium cation, suggesting its role as an electrophilic center. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Frontier Orbital Energies of a Model Lithium Acetylide System (LiC≡CH) The following data is representative of typical DFT calculation results for a simplified model system and is intended for illustrative purposes.

Molecular Orbital Energy (eV)
HOMO -5.53
LUMO -0.83

Furthermore, quantum chemical calculations can be used to model reaction pathways and determine activation energies, providing quantitative predictions of reaction rates. For instance, the addition of the acetylide to a carbonyl compound, a common reaction for such species, can be modeled to predict the stereochemical outcome.

Molecular Dynamics Simulations for Solution Phase Aggregation and Solvation Shell Dynamics

In solution, organolithium compounds are known to form aggregates, which can significantly impact their reactivity. Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, providing insights into aggregation phenomena and the dynamics of the solvation shell.

For this compound, MD simulations in a solvent such as tetrahydrofuran (B95107) (THF) would be expected to reveal the formation of various aggregates, such as dimers, tetramers, or higher-order structures. The specific nature of these aggregates would depend on factors like concentration and temperature.

The simulations would also characterize the solvation shell around the lithium cation. The oxygen atoms of the THF molecules and potentially the oxygen atoms of the dioxolane ring would coordinate to the lithium, forming a dynamic solvation sphere. The number and exchange rate of solvent molecules in this first coordination shell are crucial for understanding the reagent's availability and reactivity.

Table 3: Representative Solvation Properties of a Lithium Ion in THF from MD Simulations The following data is based on general findings from MD simulations of lithium ions in THF and serves as an illustrative example.

Property Value
Average Li⁺-O(THF) Coordination Number 4
Average Residence Time of THF in First Solvation Shell (ps) 50-100

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed elucidation of reaction mechanisms at the atomic level. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

For a reaction involving this compound, such as its nucleophilic addition to an aldehyde, computational methods can be used to determine the structure of the transition state. Analysis of the transition state geometry provides insights into the factors controlling the stereoselectivity of the reaction. For example, the coordination of the lithium cation to both the acetylide and the carbonyl oxygen in the transition state is a critical feature that can be modeled.

Table 4: Calculated Properties of a Model Transition State for Acetylide Addition to Formaldehyde The following data is hypothetical and for illustrative purposes to represent typical outputs of a transition state calculation.

Parameter Value
Activation Energy (kcal/mol) 10-15
Key Imaginary Frequency (cm⁻¹) -250 to -400
Forming C-C Bond Length (Å) 2.2

The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. The value of this frequency is related to the curvature of the potential energy surface at the saddle point.

Design of New Catalysts and Chiral Auxiliaries Based on Theoretical Insights

The understanding gained from computational studies can be leveraged for the rational design of new catalysts and chiral auxiliaries to control the stereochemical outcome of reactions involving this compound.

For instance, in asymmetric synthesis, chiral ligands can be designed to coordinate with the lithium cation, creating a chiral environment that directs the nucleophilic attack of the acetylide to one face of a prochiral electrophile. Computational modeling can be used to screen potential chiral ligands and predict their effectiveness. By calculating the energies of the diastereomeric transition states formed with different ligands, the enantioselectivity of a reaction can be predicted.

This in silico approach can significantly accelerate the discovery of effective chiral auxiliaries by prioritizing the synthesis of the most promising candidates. Theoretical insights into the non-covalent interactions between the substrate, the lithium acetylide, and the chiral ligand are crucial for designing ligands with optimal steric and electronic properties for high stereocontrol.

No Information Found for "this compound"

Following a comprehensive search of available scientific and chemical literature, no specific data or research findings could be located for the chemical compound "this compound." This indicates that the compound may be a novel substance that has not yet been synthesized, characterized, or documented in publicly accessible databases and research publications.

As a result, it is not possible to generate the requested article focusing on the emerging research directions and future perspectives for this specific functionalized lithium acetylide. The detailed outline provided, including topics such as sustainable synthetic protocols, application in continuous flow chemistry, novel catalytic systems, expansion of reaction scope, advanced spectroscopic probes, and bio-inspired synthetic approaches, requires substantial existing research on the target compound.

Without any foundational information on the synthesis, properties, or reactivity of "this compound," any attempt to create content for the specified sections would be speculative and would not adhere to the required standards of scientific accuracy and factual reporting.

Therefore, no content can be provided for the following requested sections:

Emerging Research Directions and Future Perspectives for Functionalized Lithium Acetylides

Bio-inspired Synthetic Approaches Utilizing Organolithium Reactivity

Additionally, a table of all compound names mentioned in the article cannot be generated as no related compounds could be discussed in the context of "lithium;2-ethynyl-2-pentyl-1,3-dioxolane."

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